N-Hydroxybenzenesulfonamide
Overview
Description
Piloty’s Acid, also known as benzenesulfohydroxamic acid, is an organic compound with the formula C₆H₅SO₂N(H)OH. It is a white solid and serves as the benzenesulfonyl derivative of hydroxylamine. This compound is primarily used to generate nitroxyl (HNO), a highly reactive species involved in various chemical and biochemical reactions .
Mechanism of Action
Target of Action
N-Hydroxybenzenesulfonamide primarily targets the carbonic anhydrase (CA) . Carbonic anhydrase is a zinc-containing metalloenzyme that plays a crucial role in physiological functions such as pH and CO2 regulation .
Mode of Action
This compound interacts with carbonic anhydrase by forming a coordination bond between its negatively charged amino group and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule . The binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Biochemical Pathways
The binding of this compound to carbonic anhydrase affects the enzyme’s activity, thereby influencing the biochemical pathways in which carbonic anhydrase is involved . Carbonic anhydrase catalyzes the reversible conversion of carbon dioxide and water into bicarbonate and protons, a critical process in many physiological functions.
Result of Action
The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity . This inhibition can lead to alterations in physiological processes that depend on the enzyme, such as pH regulation and CO2 transport.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s binding affinity to carbonic anhydrase . Additionally, factors such as temperature and the presence of other molecules could potentially impact the compound’s stability and action.
Biochemical Analysis
Biochemical Properties
N-Hydroxybenzenesulfonamide has been found to bind with the zinc-containing metalloenzyme carbonic anhydrase (CA) with high affinity . This binding involves the formation of a coordination bond between the negatively charged amino group of this compound and the zinc ion in the enzyme, along with hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with carbonic anhydrase. This interaction can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to have an impact on the MDA-MB-231 breast cancer cell line .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to carbonic anhydrase. This binding is facilitated by a coordination bond between the negatively charged nitrogen of the compound and the zinc ion in the active site of the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Temporal Effects in Laboratory Settings
It has been observed that the compound can be activated under blue LED light in ethanol .
Metabolic Pathways
Its interaction with carbonic anhydrase suggests that it may be involved in pathways related to this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piloty’s Acid can be synthesized through the reaction of benzenesulfonyl chloride with hydroxylamine hydrochloride in a basic medium. The reaction typically involves the following steps:
- Dissolve benzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of Piloty’s Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.
Chemical Reactions Analysis
Types of Reactions
Piloty’s Acid undergoes various chemical reactions, including:
Oxidation: Piloty’s Acid can be oxidized to form benzenesulfonic acid and nitroxyl (HNO).
Reduction: It can be reduced to form benzenesulfonamide.
Substitution: The hydroxyl group in Piloty’s Acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Benzenesulfonic acid and nitroxyl (HNO).
Reduction: Benzenesulfonamide.
Substitution: Various substituted benzenesulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
Piloty’s Acid has numerous applications in scientific research:
Chemistry: It is used as a reagent to generate nitroxyl (HNO) for studying its reactivity and properties.
Biology: Piloty’s Acid derivatives are used to investigate the role of nitroxyl in biological systems, including its effects on cellular processes and signaling pathways.
Medicine: Research on Piloty’s Acid and its derivatives has shown potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurodegenerative disorders like Parkinson’s disease.
Industry: Piloty’s Acid is used in the synthesis of various chemical intermediates and as a precursor for the production of other sulfonamide compounds
Comparison with Similar Compounds
Piloty’s Acid is unique in its ability to release nitroxyl (HNO) under specific conditions. Similar compounds include:
Angeli’s Salt (sodium trioxodinitrate): Another well-known HNO donor that releases nitroxyl under neutral pH conditions.
Methanesulfohydroxamic Acid: Similar to Piloty’s Acid but requires alkaline conditions for HNO release.
Trifluoromethanesulfonylhydroxamic Acid: An analogue of Piloty’s Acid that releases HNO at neutral pH conditions
Piloty’s Acid stands out due to its specific reactivity and the conditions required for HNO release, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
N-hydroxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMDATNYMUMZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060521 | |
Record name | Benzenesulfonamide, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Acros Organics MSDS] | |
Record name | Piloty's acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21238 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000132 [mmHg] | |
Record name | Piloty's acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
599-71-3 | |
Record name | N-Hydroxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Piloty's acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piloty's acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45357 | |
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Record name | Benzenesulfonamide, N-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulphonohydroxamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-HYDROXYBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C64L4UMH19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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